molecular formula C3H8ClNO B1618104 (S)-1-Amino-3-chloro-2-propanol CAS No. 53494-57-8

(S)-1-Amino-3-chloro-2-propanol

Cat. No.: B1618104
CAS No.: 53494-57-8
M. Wt: 109.55 g/mol
InChI Key: CYJBWQFWXJKKMS-GSVOUGTGSA-N
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Description

(S)-1-Amino-3-chloro-2-propanol is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by the presence of an amino group, a chloro group, and a hydroxyl group attached to a three-carbon backbone. The stereochemistry of the compound is denoted by the (S) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Amino-3-chloro-2-propanol typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable chiral precursor or a racemic mixture.

    Amination: The amino group is introduced via nucleophilic substitution reactions, where an appropriate amine source reacts with the intermediate compound.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification methods is common to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: (S)-1-Amino-3-chloro-2-propanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form amines or alcohols, depending on the reaction conditions.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide ions or alkoxide ions, to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions include various amino alcohols, amines, and other substituted derivatives, depending on the specific reaction pathway.

Scientific Research Applications

(S)-1-Amino-3-chloro-2-propanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceuticals.

    Industry: It is used in the production of fine chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism by which (S)-1-Amino-3-chloro-2-propanol exerts its effects involves interactions with specific molecular targets and pathways. The amino and chloro groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its full potential and applications.

Comparison with Similar Compounds

    ®-1-Amino-3-chloro-2-propanol: The enantiomer of the compound with different stereochemistry.

    1-Amino-2-propanol: Lacks the chloro group, leading to different chemical properties and reactivity.

    3-Chloro-1-propanol: Lacks the amino group, affecting its biological activity and applications.

Properties

IUPAC Name

(2S)-1-amino-3-chloropropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8ClNO/c4-1-3(6)2-5/h3,6H,1-2,5H2/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJBWQFWXJKKMS-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CCl)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](CCl)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20201698
Record name 2-Propanol, 1-amino-3-chloro-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20201698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53494-57-8
Record name 1-Amino-3-chloro-2-propanol, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053494578
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propanol, 1-amino-3-chloro-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20201698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-AMINO-3-CHLORO-2-PROPANOL, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EWM6ZIT38N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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